molecular formula C15H17N7 B11488456 [1,2,4]Triazolo[4,3-b]pyridazine, 6-methyl-8-[4-(2-pyridinyl)-1-piperazinyl]-

[1,2,4]Triazolo[4,3-b]pyridazine, 6-methyl-8-[4-(2-pyridinyl)-1-piperazinyl]-

Cat. No.: B11488456
M. Wt: 295.34 g/mol
InChI Key: CGPXLDORNYGGON-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[4,3-b]pyridazine, 6-methyl-8-[4-(2-pyridinyl)-1-piperazinyl]- is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry and pharmacology. The compound’s unique structure, which includes a triazole ring fused to a pyridazine ring, along with a piperazine moiety, makes it a versatile scaffold for drug design and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,2,4]Triazolo[4,3-b]pyridazine, 6-methyl-8-[4-(2-pyridinyl)-1-piperazinyl]- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-methyl-8-hydrazinylpyridazine with 2-pyridylpiperazine in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or dimethyl sulfoxide at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the triazole or pyridazine rings are replaced by other groups. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens, nucleophiles, and other substituting agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry: The compound serves as a valuable building block in organic synthesis, enabling the creation of complex molecules with potential biological activity.

Biology: In biological research, the compound is used to study its interactions with various biomolecules and its effects on cellular processes.

Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its unique structure allows for the design of drugs targeting specific enzymes or receptors.

Industry: In the industrial sector, the compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [1,2,4]Triazolo[4,3-b]pyridazine, 6-methyl-8-[4-(2-pyridinyl)-1-piperazinyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

  • [1,2,4]Triazolo[1,5-a]pyrimidine
  • [1,2,4]Triazolo[3,4-b]benzothiazine
  • [1,2,4]Triazolo[4,3-a]quinazoline

Comparison: Compared to similar compounds, [1,2,4]Triazolo[4,3-b]pyridazine, 6-methyl-8-[4-(2-pyridinyl)-1-piperazinyl]- stands out due to its unique combination of a triazole ring fused to a pyridazine ring and the presence of a piperazine moiety. This structure provides distinct chemical and biological properties, making it a valuable scaffold for drug design and other applications.

Properties

Molecular Formula

C15H17N7

Molecular Weight

295.34 g/mol

IUPAC Name

6-methyl-8-(4-pyridin-2-ylpiperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C15H17N7/c1-12-10-13(15-18-17-11-22(15)19-12)20-6-8-21(9-7-20)14-4-2-3-5-16-14/h2-5,10-11H,6-9H2,1H3

InChI Key

CGPXLDORNYGGON-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C=NN=C2C(=C1)N3CCN(CC3)C4=CC=CC=N4

Origin of Product

United States

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